molecular formula C11H15N3O B13396260 4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13396260
M. Wt: 205.26 g/mol
InChI Key: BJVQEWQRCMCVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole can be achieved through several methods. One efficient method involves the use of picolinic acid as a starting material. The process includes methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization to yield the target compound . Another method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids to produce oxazoles in high yields .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. For instance, a three-step route from commercially available picolinic acid has been developed, which is amenable to multi-gram scale synthesis and provides the target ligand in 64% overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, TosMIC, and various aldehydes. Conditions often involve polar or nonpolar solvents depending on the desired regioselectivity .

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole is unique due to its combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand in asymmetric catalysis and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3

InChI Key

BJVQEWQRCMCVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.